molecular formula C6H12O B13650275 Oxirane, (1-methylpropyl)- CAS No. 70639-23-5

Oxirane, (1-methylpropyl)-

Cat. No.: B13650275
CAS No.: 70639-23-5
M. Wt: 100.16 g/mol
InChI Key: OVFUAYYHQWUHCD-UHFFFAOYSA-N
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Description

Oxirane, (1-methylpropyl)-, also known as 1,2-epoxy-4-methylpentane, is an organic compound with the molecular formula C6H12O. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Oxirane, (1-methylpropyl)-, can be produced industrially by the catalytic oxidation of the corresponding olefinically unsaturated compound with an organic peroxide in the liquid phase, using a supported catalyst whose active material chiefly contains titanium dioxide .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of oxirane, (1-methylpropyl)-, primarily involves ring-opening reactions. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, leading to ring opening and formation of a new functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, (1-methylpropyl)-, is unique due to its specific substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of the 1-methylpropyl group can affect the steric and electronic properties of the compound, making it distinct from other similar epoxides .

Biological Activity

Oxirane, (1-methylpropyl)-, also known as propylene oxide, is a three-membered cyclic ether characterized by its unique structural properties and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its reactivity and potential therapeutic benefits. This article delves into the biological activity of Oxirane, (1-methylpropyl)-, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C6_6H12_{12}O
  • CAS Number: 70639-23-5

Reactivity:
Oxirane compounds are known for their high reactivity due to the strained three-membered ring. This strain makes them susceptible to nucleophilic attack, leading to various chemical transformations including ring-opening reactions and substitutions.

The biological activity of Oxirane, (1-methylpropyl)- is primarily attributed to its ability to undergo ring-opening reactions. This mechanism allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to various pharmacological effects:

  • Anti-inflammatory Properties: Research indicates that Oxirane derivatives can exhibit significant anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.
  • Antineoplastic Activity: Preliminary studies suggest that Oxirane, (1-methylpropyl)- may possess antitumor properties. The compound's ability to induce apoptosis in cancer cells has been documented, with specific mechanisms involving mitochondrial pathways and disruption of cellular homeostasis .

Study 1: Antitumor Activity

A study evaluated the effects of epoxide-bearing compounds similar to Oxirane on tumor cell lines. The findings demonstrated that these compounds could induce cell death at low micromolar concentrations through mitochondrial-mediated apoptosis. The efficacy was attributed to their ability to enhance the accumulation of chemotherapeutic agents within cancer cells .

Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced peritonitis, Oxirane derivatives showed significant suppression of inflammation markers. The study highlighted the potential for these compounds in managing inflammatory conditions by modulating macrophage activity and cytokine production .

Comparative Analysis with Similar Compounds

Compound NameChemical StructureBiological Activity
Oxirane, (1-methylpropyl)-C6_6H12_{12}OAnti-inflammatory, Antineoplastic
Oxirane, methyl-C3_3H6_6OModerate anti-inflammatory properties
Oxirane, (2-methylpropyl)-C6_6H12_{12}OSimilar reactivity but lower biological activity

The structural differences among these compounds influence their biological activities and reactivity profiles. For instance, the presence of different alkyl groups can significantly alter the steric and electronic properties, thus impacting their interaction with biological targets .

Properties

CAS No.

70639-23-5

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-butan-2-yloxirane

InChI

InChI=1S/C6H12O/c1-3-5(2)6-4-7-6/h5-6H,3-4H2,1-2H3

InChI Key

OVFUAYYHQWUHCD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CO1

Origin of Product

United States

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